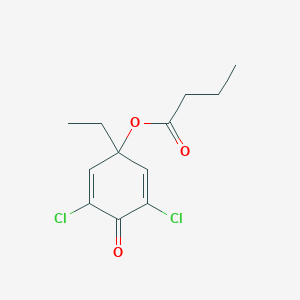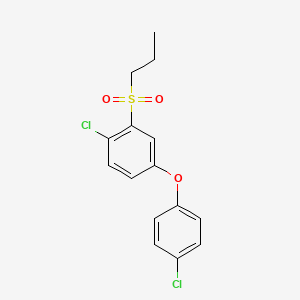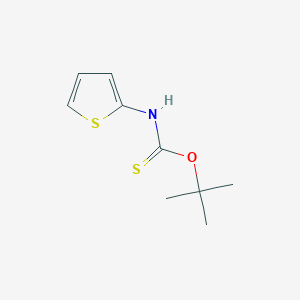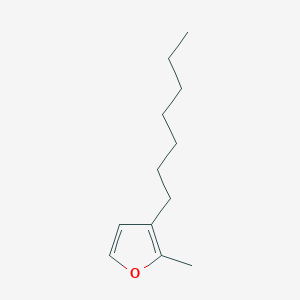
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a chemical compound known for its unique structure and properties It belongs to the class of cyclohexadienones, which are characterized by a six-membered ring with two double bonds and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 1-ethyl-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,5-dichloro derivative is then reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The chlorine atoms and ketone group play a crucial role in its reactivity, enabling it to form covalent bonds with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate: Similar structure but with a longer alkyl chain.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Bromine atoms instead of chlorine.
1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to the presence of both chlorine atoms and an ester group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
61306-07-8 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
IOXWBKRJCARLHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)

![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)





